molecular formula C16H16 B185031 (E)-1,2-DI-P-Tolylethene CAS No. 1588-49-4

(E)-1,2-DI-P-Tolylethene

Cat. No. B185031
CAS RN: 1588-49-4
M. Wt: 208.3 g/mol
InChI Key: KINZBJFIDFZQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,2-Di-p-tolylethene, also known as stilbene or trans-stilbene, is a compound that belongs to the stilbene family. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. Stilbene has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of (E)-1,2-DI-P-Tolylethene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Stilbene has been shown to activate the sirtuin family of proteins, which are involved in regulating cellular metabolism and stress response. Stilbene has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Stilbene has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Stilbene has been shown to scavenge free radicals and protect cells from oxidative stress. Stilbene has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Stilbene has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cancer cell proliferation.

Advantages And Limitations For Lab Experiments

Stilbene has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. Stilbene is also relatively easy to synthesize and purify. However, (E)-1,2-DI-P-Tolylethene has some limitations, including its low fluorescence quantum yield and sensitivity to photobleaching.

Future Directions

There are several future directions for research on (E)-1,2-DI-P-Tolylethene, including the development of novel (E)-1,2-DI-P-Tolylethene-based materials for optoelectronics and materials science. In biomedical research, (E)-1,2-DI-P-Tolylethene has potential applications as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of (E)-1,2-DI-P-Tolylethene and to develop more effective and targeted therapies based on (E)-1,2-DI-P-Tolylethene.

Scientific Research Applications

Stilbene has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, (E)-1,2-DI-P-Tolylethene has been used as a fluorescent probe for detecting and measuring various analytes. In materials science, (E)-1,2-DI-P-Tolylethene has been used as a building block for synthesizing novel polymers with unique properties. In biomedical research, (E)-1,2-DI-P-Tolylethene has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

1588-49-4

Product Name

(E)-1,2-DI-P-Tolylethene

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

KINZBJFIDFZQCB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.4 g(5.37 mmol) of (4-methylbenzyl)triphenylphosphonium bromide and 0.98 g(60%, 24.4 mmol) of NaH were refluxed in toluene for 6 hours. After cooled down, 0.586 g(4.88 mmol) of 4-methylbenzaldehyde was introduced gradually to the solution to be refluxed again for 6 hours. The resulted product was treated with water to be extracted with ethyl acetate. The solvent was distilled off and the residue was recrystallized in ethanol. Yield; 71%.
Quantity
2.4 g
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reactant
Reaction Step One
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Quantity
0.98 g
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

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